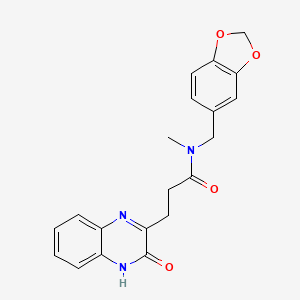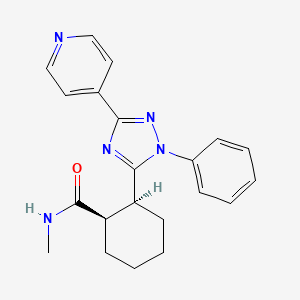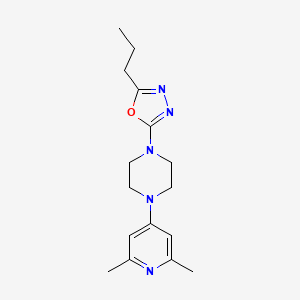
4-(4-chloro-3-nitrobenzyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3-nitrobenzyl)thiomorpholine is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a thiomorpholine derivative that contains a nitro group and a chloro group attached to a benzyl ring. This compound has been studied for its potential use as a pharmaceutical drug, as well as its applications in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-nitrobenzyl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also have other mechanisms of action that are yet to be discovered.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-chloro-3-nitrobenzyl)thiomorpholine in lab experiments include its high yield synthesis, its potential use as a pharmaceutical drug, and its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research on 4-(4-chloro-3-nitrobenzyl)thiomorpholine. Some of these include:
1. Further studies on its mechanism of action in cancer cells.
2. Studies on its potential use as a pharmaceutical drug in the treatment of other diseases.
3. Synthesis of analogs of this compound to determine their potential applications.
4. Studies on the toxicity of this compound in animal models.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields, particularly in the treatment of cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-(4-chloro-3-nitrobenzyl)thiomorpholine involves the reaction of 4-chloro-3-nitrobenzyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yields.
Scientific Research Applications
The potential applications of 4-(4-chloro-3-nitrobenzyl)thiomorpholine in scientific research are vast. This compound has been studied for its potential use as a pharmaceutical drug, particularly in the treatment of cancer. It has also been studied for its applications in the field of organic chemistry, specifically in the synthesis of complex molecules.
properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-10-2-1-9(7-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYBXXBYONUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)

![N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)

![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)

![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)